![molecular formula C17H32 B12557563 Bicyclo[7.4.4]heptadecane CAS No. 193813-21-7](/img/structure/B12557563.png)
Bicyclo[7.4.4]heptadecane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Bicyclo[7.4.4]heptadecane is a complex polycyclic hydrocarbon with a unique structure characterized by two interconnected rings.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of bicyclo[7.4.4]heptadecane can be achieved through several methods. One common approach involves the double alkylation of cyclohexane 1,3-diesters with diiodomethane . This method provides a convenient route to the desired bicyclic structure. Additionally, photocatalytic Minisci-like conditions can be used to introduce various functional groups at the bridgehead position, enhancing the compound’s versatility .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of advanced catalytic systems and continuous flow reactors can improve the efficiency and scalability of the production process .
Analyse Chemischer Reaktionen
Types of Reactions
Bicyclo[7.4.4]heptadecane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a metal catalyst like palladium or platinum.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Hydrogen gas, palladium or platinum catalysts.
Substitution: Halogens, organometallic compounds.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction typically produces alkanes or alcohols .
Wissenschaftliche Forschungsanwendungen
Bicyclo[7.4.4]heptadecane has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism by which bicyclo[7.4.4]heptadecane exerts its effects involves interactions with specific molecular targets and pathways. For example, it can modulate the activity of enzymes or receptors, leading to changes in cellular processes. The compound’s unique structure allows it to fit into specific binding sites, influencing the function of target molecules .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Bicyclo[2.2.1]heptane: Known for its use in organic synthesis and as a model compound for studying reaction mechanisms.
Bicyclo[3.3.1]nonane: Used in the development of pharmaceuticals and as a bioisostere in drug design.
Bicyclo[4.1.0]heptene: Serves as a versatile building block in organic synthesis and has applications in material science.
Uniqueness
Bicyclo[7.4.4]heptadecane stands out due to its larger and more complex structure compared to other bicyclic compounds. This complexity provides unique opportunities for chemical modifications and applications in various fields .
Eigenschaften
CAS-Nummer |
193813-21-7 |
---|---|
Molekularformel |
C17H32 |
Molekulargewicht |
236.4 g/mol |
IUPAC-Name |
bicyclo[7.4.4]heptadecane |
InChI |
InChI=1S/C17H32/c1-2-4-10-16-12-6-8-14-17(11-5-3-1)15-9-7-13-16/h16-17H,1-15H2 |
InChI-Schlüssel |
YOMHAXKFORBMQD-UHFFFAOYSA-N |
Kanonische SMILES |
C1CCCC2CCCCC(CCC1)CCCC2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.